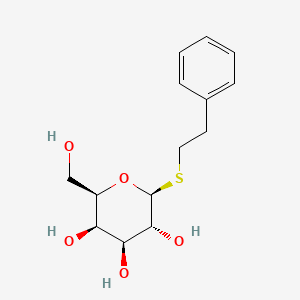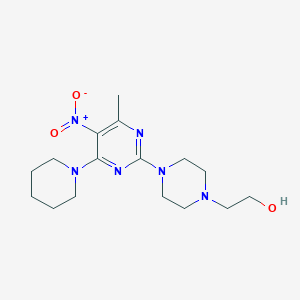
N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazole derivatives, including compounds similar to N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide, involves intramolecular cyclization reactions. An efficient two-step synthesis involving intramolecular copper-catalyzed cyclization of functionalized enamides has been reported. This method is an improvement over previous synthesis methods, offering a complementary approach to the silver carbonate-induced cyclization of β-bis(methylthio)enamides to 2-phenyl-5-(methylthio)-4-substituted oxazoles (S. V. Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be characterized through spectroscopic and crystallographic techniques. For instance, the structural characterization of similar compounds using FT-IR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction studies confirms the presence of the oxazole ring and various substituents, providing insights into the molecular geometry and electronic structure (G. Anuradha et al., 2014).
Chemical Reactions and Properties
Oxazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on the oxazole ring. These reactions can be utilized to introduce different functional groups, thereby modifying the chemical properties of the compound for specific applications.
Physical Properties Analysis
The physical properties of oxazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents attached to the oxazole ring. These properties are crucial for determining the compound's applicability in different solvent systems and its behavior under various temperature conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to understanding the potential applications of oxazole derivatives. Studies on similar compounds have shown that the oxazole ring imparts a degree of rigidity and electronic characteristics that affect the compound's reactivity and interaction with other molecules (J. Bhagyasree et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
CCR5 Antagonist Synthesis : A practical synthesis method for an orally active CCR5 antagonist, which includes the use of N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide, was developed (Ikemoto et al., 2005).
Antitumor Agent Synthesis : The synthesis of nitrogen heterocycles bearing the N-(p-bromophenyl) carboxamide moiety, including the N-(4-bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide, showed potent cytotoxic activity against MCF-7 cell line (Bakare, 2021).
Photophysical Properties : The study of the synthesis, crystal structures, and photophysical properties of N-arylthiazole-5-carboxamides, including derivatives of 2-bromo-4-methyl-N-arylthiazole-5-carboxamides, provided insights into their absorption and fluorescence properties (Miryala et al., 2019).
Oxazole Synthesis : A study on the synthesis of 2-phenyl-4,5-substituted oxazoles, involving copper-catalyzed cyclization of enamides, also provides insights relevant to derivatives of N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide (Kumar et al., 2012).
Antitumor Activity : The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, related in structure, was synthesized and found to inhibit the proliferation of some cancer cell lines (Hao et al., 2017).
Chemical Synthesis and Structural Analysis
Pteridine Studies : The conversion of 2-aminopyrazine-3-carboxamide derivatives into various pteridin-4-ones, which is related to the synthesis pathways involving N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide, was explored (Albert, 1979).
Synthesis of Soluble Epoxide Hydrolase Inhibitors : The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase involved compounds structurally related to N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide (Thalji et al., 2013).
Enantioselective Synthesis : Enantioselective synthesis involving methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, a compound related to the chemical of interest, was investigated for its optical purity and yield (Magata et al., 2017).
Biological Applications
Anti-Inflammatory and Analgesic Activities : A study on the synthesis of new carboxamides derived from the imidazo[2,1-b]thiazole skeleton, carrying the biologically active benzoxazole group, investigated their anti-inflammatory and analgesic activities (Can et al., 2021).
Inhibition of Blood Platelet Aggregation : The synthesis of methyl 5-substituted oxazole-4-carboxylates and their conversion into carboxylic acids and carboxamides, related to N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide, showed inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)15-12(16)11-8(2)14-6-17-11/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALMBUXFSMBWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(N=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2484565.png)

![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)

![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)



![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)
